molecular formula C₂₇H₂₉NO₁₁ B1159874 Daunorubicin Methyl Ester

Daunorubicin Methyl Ester

Cat. No.: B1159874
M. Wt: 543.52
Attention: For research use only. Not for human or veterinary use.
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Description

Daunorubicin Methyl Ester is a semisynthetic anthracycline antibiotic derived from daunorubicin, a natural product isolated from Streptomyces bacteria. Its structure includes a methyl ester modification at the C-10 carboxyl group, a critical feature influencing its biosynthesis and biological activity . This ester group is enzymatically added during biosynthesis by the C-10 carboxyl-methyl transferase DnrC, facilitating cyclization of aklanonic acid methyl ester to aklaviketone via the cyclase DnrD . Unlike daunorubicin, the methyl ester modification may alter substrate specificity for enzymes like BexE, which is involved in polyketide oxidation .

Properties

Molecular Formula

C₂₇H₂₉NO₁₁

Molecular Weight

543.52

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Pharmacokinetic and Resistance Data

Compound Key Pharmacokinetic Features Resistance Mechanisms
Daunorubicin Rapid plasma clearance; metabolized to daunorubicinol P-glycoprotein (P-gp) efflux; reduced intracellular binding
This compound Limited data; ester may enhance lipophilicity Likely susceptible to P-gp efflux (inferred from daunorubicin data)
Mitoxantrone Longer half-life; reduced cardiotoxicity Lower affinity for P-gp compared to anthracyclines

Resistance to daunorubicin involves reduced cellular uptake (e.g., EHR 2/DNR+ cells show 10-fold lower cell:medium ratios) and active drug extrusion via P-gp . Methyl ester derivatives like CH3O7P2 (a non-anthracycline) demonstrate that ester groups can influence P-gp substrate specificity, though this compound’s exact interactions remain unstudied .

Comparison with Derivatives and Related Anthracyclines

  • DAUFmor/DAUFhex: These methyl ester derivatives induce apoptosis in leukemia cells but with variable kinetics. For example, DAUFhex caused a 2.5-fold increase in late apoptosis in ML-1 cells compared to daunorubicin .
  • Epirubicin/Idarubicin : Epirubicin’s axial C-4 hydroxyl reduces cardiotoxicity, while idarubicin’s demethoxy group enhances nuclear uptake .
  • Mitoxantrone: A synthetic anthraquinone with similar efficacy to daunorubicin in leukemia induction therapy but lower cardiac toxicity .

Toxicity and Clinical Implications

Table 3: Toxicity Profiles

Compound Major Toxicities Clinical Notes
Daunorubicin Cardiotoxicity, myelosuppression Dose-dependent cardiomyopathy risk
Mitoxantrone Myelosuppression, rare cardiotoxicity Preferred in patients with cardiac comorbidities
This compound Unknown; ester may reduce solubility Predominantly studied in enzymatic contexts

While this compound’s clinical toxicity is poorly characterized, esterification generally impacts solubility and metabolism. For example, fenofibrate (an isopropyl ester) shows 25-fold higher potency than its acid form in inhibiting daunorubicin reduction by AKR1B10, suggesting esters may enhance drug activity .

Q & A

Q. What are the standard laboratory protocols for synthesizing Daunorubicin Methyl Ester, and what critical parameters influence reaction yield?

  • Methodological Answer : Synthesis typically involves esterification of daunorubicin using methanol under acidic or enzymatic catalysis. Critical parameters include reaction temperature (25–60°C), molar ratio of reactants, catalyst type (e.g., lipases or chemical catalysts like H₂SO₄), and reaction duration. Taguchi experimental design can optimize these parameters systematically, as demonstrated in methyl ester production studies . Purity is ensured via column chromatography or recrystallization.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming ester bond formation (e.g., absence of acetyl peaks at δ 2.280 in ¹H NMR and new methyl/methylene signals). Mass spectrometry (MS) validates molecular weight (e.g., m/z 513 for C₂₇H₃₁NO₉). High-Performance Liquid Chromatography (HPLC) quantifies purity, with impurities identified via comparative retention times and spectral analysis .

Q. How does esterification impact the solubility and stability of daunorubicin derivatives compared to the parent compound?

  • Methodological Answer : Esterification often enhances lipid solubility, improving cellular uptake but potentially reducing aqueous stability. Accelerated stability studies under varying pH, temperature, and light exposure are conducted, with degradation monitored via HPLC. This compound may show increased hydrolysis susceptibility in acidic environments compared to the hydrochloride form .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies like Taguchi or factorial design optimize this compound synthesis?

  • Methodological Answer : Taguchi orthogonal arrays (e.g., L9 arrays) efficiently screen parameters like catalyst concentration (most influential in methyl ester yield ), solvent polarity, and reaction time. ANOVA identifies significant factors, while signal-to-noise (S/N) ratios predict optimal conditions. For enzymatic synthesis, response surface methodology (RSM) models enzyme activity and substrate interactions .

Q. What are the common impurities in this compound synthesis, and how are they characterized and mitigated?

  • Methodological Answer : Impurities arise from incomplete esterification or side reactions (e.g., oxidation at the anthracycline ring). LC-MS/MS and ¹³C NMR differentiate structural analogs, such as demethylated byproducts. Mitigation strategies include optimizing reaction stoichiometry, inert atmosphere use, and post-synthesis purification via preparative HPLC .

Q. How do alkyl chain variations in daunorubicin ester derivatives affect cytotoxic activity and selectivity?

  • Methodological Answer : Comparative studies assess IC₅₀ values across cell lines (e.g., leukemia vs. cardiomyocytes). Methyl esters may reduce cardiotoxicity by altering cellular uptake kinetics. Structure-Activity Relationship (SAR) models correlate ester hydrophobicity with tumor penetration and P-glycoprotein efflux rates. In vitro assays under hypoxia mimic tumor microenvironments to evaluate efficacy .

Q. What enzymatic pathways enable the biosynthesis of this compound, and how do they compare to chemical synthesis?

  • Methodological Answer : Methyltransferases like SpDnrK catalyze regioselective esterification in Streptomyces spp. Fermentation conditions (pH, aeration, carbon source) modulate yield. Enzymatic methods offer greener alternatives but require optimization of enzyme stability and cofactor recycling. Comparative metabolic flux analysis identifies bottlenecks in biosynthetic pathways .

Q. How do formulation differences between this compound and hydrochloride salt influence pharmacokinetics in preclinical models?

  • Methodological Answer : Liposomal encapsulation or nanoparticle delivery of the methyl ester enhances plasma half-life and tumor targeting. In vivo studies in rodents measure bioavailability (AUC), biodistribution (via radiolabeling), and cardiotoxicity markers (e.g., troponin levels). Microdialysis assesses free drug concentrations in tumor interstitial fluid .

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